
5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydroxamic acid with p-tolylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The methoxy and tolyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenyl isoxazole
- p-Tolyl isoxazole
- 3-(4-Methoxyphenyl)-5-(p-tolyl)isoxazole
Uniqueness
5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole is unique due to the presence of both methoxyphenyl and p-tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
37613-33-5 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO2/c1-12-3-5-13(6-4-12)16-11-17(20-18-16)14-7-9-15(19-2)10-8-14/h3-11H,1-2H3 |
InChIキー |
WEMVDNBMNTYXKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


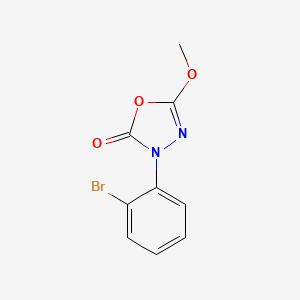

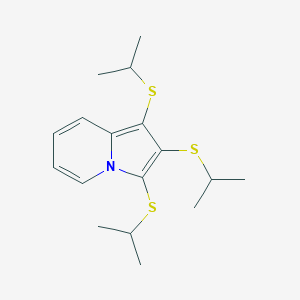
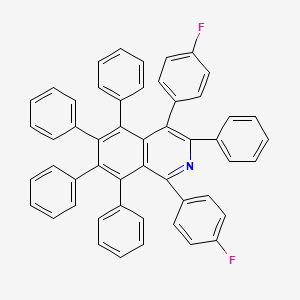
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)
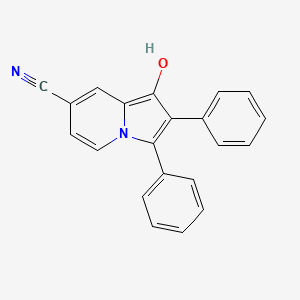
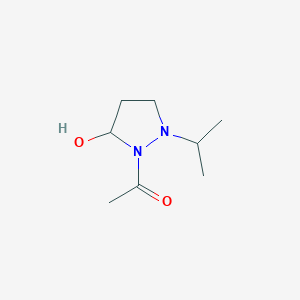
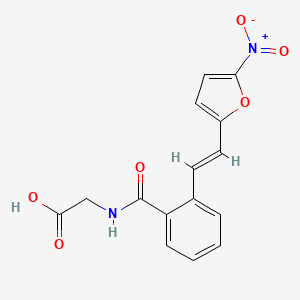
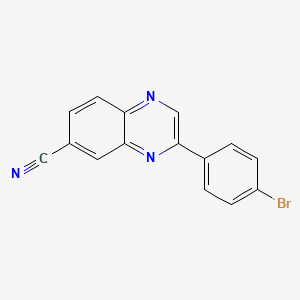

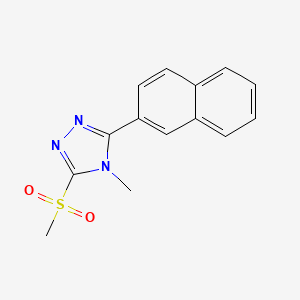
![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
